molecular formula C12H17NO3 B1467826 Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate CAS No. 868047-74-9

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate

Cat. No.: B1467826
CAS No.: 868047-74-9
M. Wt: 223.27 g/mol
InChI Key: BWGRPWRFPZTZPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is an organic compound that belongs to the class of isonicotinates This compound features a tert-butyl group, a hydroxy group, and an ethyl ester group attached to an isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate typically involves the esterification of 2-(tert-butyl)-5-hydroxyisonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the isonicotinic acid derivative, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: 2-(tert-butyl)-5-oxoisonicotinic acid.

    Reduction: Ethyl 2-(tert-butyl)-5-hydroxyisonicotinyl alcohol.

    Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active isonicotinic acid derivative. This compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(tert-butyl)-4-hydroxyisonicotinate
  • Ethyl 2-(tert-butyl)-6-hydroxyisonicotinate
  • Ethyl 2-(tert-butyl)-5-methoxyisonicotinate

Uniqueness

Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate is unique due to the specific positioning of the hydroxy group on the isonicotinic acid core. This positioning can significantly influence its reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-hydroxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-16-11(15)8-6-10(12(2,3)4)13-7-9(8)14/h6-7,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGRPWRFPZTZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-tert-Butyl-5-ethoxy-oxazole (16.6 g, 98.1 mmol) was dissolved in freshly distilled ethyl acrylate (11.7 mL, 108 mmol). The solution was heated in a sealed tube to 100° C. for 24 h. Upon cooling, the remaining starting materials were distilled away from the product which was further purified by filtration through a plug of silica-gel (methylene chloride) and concentrated to provide 2-tert-butyl-5-hydroxy-isonicotinic acid ethyl ester (11.2 g, 54%) as a pale yellow oil.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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